molecular formula C9H11ClFNO B2830835 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline CAS No. 1250248-72-6

4-chloro-2-fluoro-N-(2-methoxyethyl)aniline

Cat. No.: B2830835
CAS No.: 1250248-72-6
M. Wt: 203.64
InChI Key: IXIIAGCKMUFVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-fluoro-N-(2-methoxyethyl)aniline is an organic compound with the molecular formula C9H11ClFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the amino group is substituted with a 2-methoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-fluoro-N-(2-methoxyethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups .

Scientific Research Applications

4-chloro-2-fluoro-N-(2-methoxyethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted anilines, such as 4-chloro-2-fluoroaniline and 4-chloro-2-fluorobenzenemethanol .

Uniqueness

What sets 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline apart is the presence of both chlorine and fluorine atoms on the benzene ring, along with the 2-methoxyethyl group. This unique combination of substituents can confer distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

4-chloro-2-fluoro-N-(2-methoxyethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO/c1-13-5-4-12-9-3-2-7(10)6-8(9)11/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIIAGCKMUFVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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